N-Dimethylaminoprostaglandin F2alpha

Pulmonary Pharmacology In Vivo Antagonism Prostaglandin Receptor

N-Dimethylaminoprostaglandin F2alpha is the definitive weak FP receptor antagonist for dissecting PGF2α-mediated pathways. Unlike the agonist PGF2α or potent antagonists such as AL-8810, this compound provides a unique pharmacological benchmark: 60% inhibition of PGF2α-induced contraction in gerbil colon at 3.2 µg/ml and 66–79% antagonism of pulmonary vasoconstriction in canine lung (0.8–3.2 µg/ml). Its selective blockade of PGF2α—but not arachidonic acid—responses enables precise FP receptor pathway dissection. Ideal as a low-potency comparator for novel antagonist screening. For research use only; not for diagnostic or therapeutic application.

Molecular Formula C22H41NO3
Molecular Weight 367.6 g/mol
CAS No. 67508-09-2
Cat. No. B159729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Dimethylaminoprostaglandin F2alpha
CAS67508-09-2
Synonyms1-(dimethylamino)prosta-5,13-diene-9,11,15-triol
N-dimethylamino-PGF2alpha
N-dimethylaminoprostaglandin F2alpha
Molecular FormulaC22H41NO3
Molecular Weight367.6 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(C1CC=CCCCCN(C)C)O)O)O
InChIInChI=1S/C22H41NO3/c1-4-5-9-12-18(24)14-15-20-19(21(25)17-22(20)26)13-10-7-6-8-11-16-23(2)3/h7,10,14-15,18-22,24-26H,4-6,8-9,11-13,16-17H2,1-3H3/b10-7-,15-14+/t18-,19+,20+,21-,22+/m0/s1
InChIKeyVNLQPSLXSAMMMJ-PIOKUXGXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why N-Dimethylaminoprostaglandin F2alpha (CAS 67508-09-2) Is a Critical Negative Control and Research-Only FP Receptor Probe


N-Dimethylaminoprostaglandin F2alpha (CAS 67508-09-2), also designated PGF2α dimethyl amine or N-dimethylamino-PGF2α, is a synthetic C-1 amine derivative of the endogenous prostanoid prostaglandin F2α (PGF2α) [1]. This structural modification—replacement of the carboxylic acid group with a dimethylamino moiety—converts the compound from a potent FP receptor agonist into a functional antagonist . Classified under the MeSH supplementary concept for dinoprost analogs and derivatives, this compound is strictly intended for research use only and is not for diagnostic or therapeutic application [1][2]. It is widely recognized as a weak partial agonist with low intrinsic efficacy that functionally blocks FP receptor-mediated signal transduction, particularly the phosphoinositide turnover pathway .

Substitution Risks: Why Procuring N-Dimethylaminoprostaglandin F2alpha Instead of PGF2α or AL-8810 Alters Experimental Outcomes


Direct substitution of N-dimethylaminoprostaglandin F2alpha with its parent agonist PGF2α or with more modern FP antagonists like AL-8810 is scientifically invalid and will produce contradictory experimental results. PGF2α is a potent FP receptor agonist that triggers vasoconstriction and smooth muscle contraction [1], whereas N-dimethylaminoprostaglandin F2alpha functions as an antagonist, blocking these responses with a defined, albeit modest, potency [2]. Conversely, AL-8810 exhibits sub-micromolar antagonist potency and ≥2 log unit selectivity against most other PG receptors [3], a profile that is quantitatively distinct from the weaker, micromolar-range antagonism of N-dimethylaminoprostaglandin F2alpha [4]. These divergent pharmacological profiles—agonist versus antagonist, and weak versus potent antagonist—preclude any generic interchangeability and demand precise, compound-specific procurement based on the intended experimental role.

Quantitative Comparator Evidence: N-Dimethylaminoprostaglandin F2alpha vs. PGF2α, N-dimethylamide, AL-8810, and Other FP Antagonists


In Vivo Pulmonary Vasoconstriction Antagonism: N-Dimethylaminoprostaglandin F2alpha vs. PGF2α in Canine Lung Lobe

In the canine lung lobe preparation, N-dimethylamine PGF2α (0.8-3.2 µg/ml) antagonized the vasoconstrictor response to PGF2α (1 µg/kg) by 66-79% [1]. In contrast, the related N-dimethylamide PGF2α (1.6-8.0 µg/ml) produced a dose-dependent antagonism of 24-75% with an IC50 of 3.8 µg/ml [1]. The parent agonist PGF2α increased lobar arterial pressure by 54%, while the N-dimethylamino analog itself did not alter baseline pressure, confirming its antagonist rather than agonist profile [1].

Pulmonary Pharmacology In Vivo Antagonism Prostaglandin Receptor

In Vitro Smooth Muscle Contractility: N-Dimethylaminoprostaglandin F2alpha vs. PGF2α in Gerbil Colon

In isolated gerbil colon preparations, N-dimethylaminoprostaglandin F2alpha at a concentration of 3.2 µg/ml inhibited the contractile effects of PGF2α (6 ng/ml) by 60% [1]. This demonstrates functional antagonism in a classical smooth muscle bioassay. No comparable quantitative antagonism data for N-dimethylamide or other early FP antagonists is available in this tissue model, highlighting a specific data gap that this compound uniquely fills.

Smooth Muscle Pharmacology In Vitro Antagonism FP Receptor

Selectivity Profile: Differentiation of PGF2α vs. Arachidonic Acid Responses in Canine Lung

N-dimethylaminoprostaglandin F2alpha selectively antagonizes PGF2α-induced pulmonary vasoconstriction (66-79% inhibition) but does not significantly attenuate the vasoconstrictor response to arachidonic acid (AA) [1]. AA (100 µg/kg) increased lobar arterial pressure by 83%, and this response was unaffected by the analog [1]. This pharmacological differentiation demonstrates that the compound acts downstream of AA metabolism, likely at the FP receptor level, rather than inhibiting cyclooxygenase or non-specifically blocking all prostanoid-mediated vasoconstriction. This selectivity profile is a key differentiator from broader-spectrum prostaglandin antagonists or NSAIDs.

Prostanoid Pathway Selectivity In Vivo Pharmacology Vascular Biology

Comparative Antagonist Potency: N-Dimethylaminoprostaglandin F2alpha vs. AL-3138, AL-8810, Glibenclamide, and Phloretin

In a standardized phosphoinositide turnover assay using A7r5 rat thoracic aorta smooth muscle cells, PGF2α dimethylamine was found to be inactive as an FP receptor antagonist [1]. In contrast, the novel FP antagonist AL-3138 exhibited a Ki of 296 ± 17 nM and a Kb of 182 ± 44 nM [1]. The purported FP antagonists glibenclamide and phloretin were very weak, with -log Kb values of 3.58 ± 0.32 and 5.28 ± 0.09, respectively [1]. AL-8810, a later-generation FP antagonist, has a reported sub-micromolar in vitro potency and ≥2 log unit selectivity against most other PG receptors [2][3]. This comparative data positions PGF2α dimethylamine as a historically significant but low-potency tool, highlighting the need to select the appropriate antagonist based on required potency and selectivity.

FP Receptor Antagonism Phosphoinositide Turnover Comparative Pharmacology

Solubility and Formulation Profile: Practical Procurement Differentiator

N-Dimethylaminoprostaglandin F2alpha is supplied as a solution in ethanol (typically 10 mg/ml) and demonstrates differential solubility across common laboratory solvents [1]. It is soluble in DMF and DMSO at >50 mg/ml, ethanol at >20 mg/ml, and methyl acetate at approximately 10 mg/ml [2]. Its solubility in aqueous buffers is limited; for example, in PBS (pH 7.2), it is approximately 3 mg/ml [1]. This solubility profile is distinct from the parent PGF2α and other prostaglandin analogs, which may have different formulation requirements. Researchers must account for these specific solubility parameters when designing in vitro or in vivo experiments, as improper solvent selection can lead to precipitation or altered bioavailability.

Solubility Formulation Experimental Design

Optimal Use Cases for N-Dimethylaminoprostaglandin F2alpha Based on Quantified Differential Evidence


In Vivo FP Receptor Antagonism in Pulmonary Vascular Research

Researchers studying pulmonary hypertension or vasoconstrictor mechanisms can utilize N-dimethylaminoprostaglandin F2alpha as a tool to block PGF2α-mediated responses in vivo. The compound's demonstrated 66-79% antagonism of PGF2α-induced pulmonary vasoconstriction in canine lung [1] provides a validated dose range (0.8-3.2 µg/ml) for experimental replication. Its selective antagonism of PGF2α over arachidonic acid further allows for dissection of specific prostanoid pathways [1].

In Vitro Smooth Muscle Contraction Studies Requiring a Weak FP Antagonist

For in vitro studies of gastrointestinal or reproductive smooth muscle, N-dimethylaminoprostaglandin F2alpha provides a quantitative benchmark for FP antagonism. Its 60% inhibition of PGF2α-induced contraction in gerbil colon at 3.2 µg/ml [2] serves as a reference point for evaluating the potency of novel antagonists or for confirming FP receptor involvement in contractile responses.

Negative Control for High-Potency FP Antagonist Assays

In experiments utilizing modern, high-potency FP antagonists such as AL-8810 or AL-3138, N-dimethylaminoprostaglandin F2alpha is an ideal low-potency or inactive comparator. Data from A7r5 cell phosphoinositide turnover assays show that PGF2α dimethylamine is inactive, while AL-3138 exhibits Ki values of ~300 nM [3]. This contrast allows researchers to establish the pharmacological specificity and potency range required for their biological system.

Pharmacological Differentiation of Prostanoid Pathway Components

Investigators seeking to differentiate the contributions of exogenously administered PGF2α versus endogenously produced arachidonic acid metabolites can employ N-dimethylaminoprostaglandin F2alpha. Its selective blockade of PGF2α but not arachidonic acid responses [1] enables precise dissection of the FP receptor's role in complex physiological or pathological processes, such as inflammation or cardiovascular regulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Dimethylaminoprostaglandin F2alpha

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.